Octyl 2-(2,4,5-trichlorophenoxy)propionate is a chemical compound derived from 2-(2,4,5-trichlorophenoxy)propionic acid, which is known for its herbicidal properties. This compound is part of a broader class of chemicals that are used in agricultural practices to control unwanted vegetation. Its structure includes a trichlorophenoxy group, which enhances its biological activity.
The compound is synthesized through the esterification process of 2-(2,4,5-trichlorophenoxy)propionic acid with octanol. This method is commonly employed in the production of various ester compounds used in herbicides and other applications.
The primary method for synthesizing Octyl 2-(2,4,5-trichlorophenoxy)propionate is via esterification. This involves the reaction of 2-(2,4,5-trichlorophenoxy)propionic acid with octanol in the presence of an acid catalyst. The reaction typically proceeds under controlled temperature conditions to ensure complete conversion and yield of the ester product.
The molecular formula for Octyl 2-(2,4,5-trichlorophenoxy)propionate is . Its structural representation highlights the presence of a propionate group attached to a trichlorophenoxy moiety.
CCCCCCCC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)C(C(=O)O)C
ZLSWBLPERHFHIS-UHFFFAOYSA-N
Octyl 2-(2,4,5-trichlorophenoxy)propionate can undergo several chemical reactions typical for esters:
These reactions are significant in understanding both the environmental impact and the potential for reactivity in agricultural applications.
The mechanism by which Octyl 2-(2,4,5-trichlorophenoxy)propionate exerts its herbicidal effects involves mimicking natural plant hormones (auxins). Upon application:
Research indicates that compounds like Octyl 2-(2,4,5-trichlorophenoxy)propionate can affect various physiological processes in plants within hours of application .
Relevant data indicate that this compound should be handled with care due to its potential environmental impact and toxicity .
Octyl 2-(2,4,5-trichlorophenoxy)propionate is primarily utilized in:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: